(R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, an acetyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-acetylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction proceeds as follows:
- Dissolve ®-1-acetylpyrrolidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: ®-1-acetylpyrrolidine and tert-butyl alcohol.
Oxidation: ®-tert-Butyl 1-carboxypyrrolidin-3-ylcarbamate.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 1-acetylpyrrolidin-2-ylcarbamate
- ®-tert-Butyl 1-acetylpyrrolidin-4-ylcarbamate
- (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate
Uniqueness
®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of stereospecific drugs and other bioactive compounds.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-acetylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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